1-Amino-3,7-dimethylpurine-2,6-dione

Description

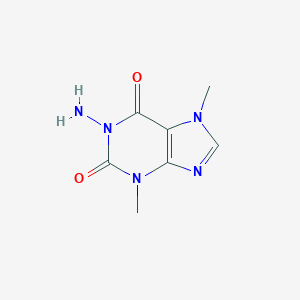

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321018 | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81281-47-2 | |

| Record name | NSC367963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 3,7 Dimethylpurine 2,6 Dione

Classical Synthetic Routes for 1-Amino-3,7-dimethylpurine-2,6-dione and Related Structures

Classical syntheses of purine (B94841) rings often involve multi-step procedures, starting from simpler acyclic or pyrimidine (B1678525) precursors. The renowned Traube synthesis, for instance, is a foundational method for creating xanthine (B1682287) analogues. nih.gov

Theophylline (B1681296) (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine) are structural isomers and common naturally occurring xanthines. nih.govwikipedia.orgiiab.menih.gov Theophylline is characterized by methyl groups at positions N1 and N3, while theobromine has them at N3 and N7. nih.govnih.gov The target compound, this compound, is structurally a derivative of theobromine, not theophylline.

A synthetic strategy starting from theophylline would be circuitous, requiring a demethylation at the N1 position, followed by amination at N1 and subsequent methylation at the N7 position. While enzymatic N-demethylation of theophylline to 3-methylxanthine (B41622) has been demonstrated using engineered E. coli, this highlights the possibility of modifying the N1 position. nih.gov However, for chemical synthesis, theobromine serves as a more direct precursor since it already possesses the required N3 and N7 dimethyl substitution pattern.

Table 1: Comparison of Theophylline, Theobromine, and Target Compound

| Compound Name | N1-Substituent | N3-Substituent | N7-Substituent |

|---|---|---|---|

| Theophylline | -CH₃ | -CH₃ | -H |

| Theobromine | -H | -CH₃ | -CH₃ |

Introducing an amino group at the N1 position of the purine ring is a key synthetic challenge. Direct N-amination of a pre-formed theobromine ring is not a commonly reported high-yield strategy. A more classical and versatile approach is the Traube purine synthesis, which builds the purine ring system from a pyrimidine intermediate. nih.gov

The general Traube synthesis involves the condensation of a 5,6-diaminopyrimidine with a one-carbon unit (like formic acid or formamide). nih.gov To achieve a 1-amino substituent, this strategy can be adapted by using a hydrazine (B178648) derivative in the construction of the pyrimidine ring. For instance, a reaction sequence could start with a substituted urea (B33335) and a cyanoacetic ester to form a 6-aminouracil, which is then nitrosated, reduced to a diamine, and cyclized. nih.gov To incorporate the 1-amino group, the synthesis would theoretically start with 1-amino-3-methylurea, which would carry the N-amino functionality through the synthetic sequence.

A general representation of this adapted Traube synthesis is as follows:

Step 1: Reaction of 1-amino-3-methylurea with a suitable partner to form 6-amino-1-amino-3-methyluracil.

Step 2: Nitrosation at the C5 position.

Step 3: Reduction of the nitroso group to an amino group, yielding a triamine-substituted pyrimidine.

Step 4: Cyclization of the resulting 5,6-diamino intermediate with a C1 source to form the imidazole (B134444) ring.

Step 5: Methylation at the N7 position to yield the final product.

Halogenated purine intermediates, particularly at the C8 position, are common precursors for introducing various functional groups via nucleophilic substitution. For example, 8-bromoxanthine (B49285) derivatives are frequently used to synthesize 8-substituted analogues. While this is a powerful strategy for C8-functionalization, it is not a direct route for introducing a substituent, such as an amino group, at the N1 position. The reactivity of the purine ring positions differs significantly, and the N1 position is not typically activated by a halogen at C8 for this type of transformation.

Modern One-Step Syntheses and Yield Optimization

Modern synthetic chemistry often focuses on developing one-pot reactions to improve efficiency, reduce waste, and simplify purification processes. One-pot syntheses for various 8-substituted xanthine derivatives have been reported. nih.gov These methods often involve the reaction of a 5,6-diaminouracil (B14702) with an aldehyde to form a Schiff base intermediate, which then undergoes cyclization to the final xanthine product. nih.gov

While these one-pot strategies are effective for many xanthine derivatives, specific, high-yield one-step syntheses for this compound are not prominently featured in available scientific literature. The development of such a method would likely rely on the careful selection of a suitable N-aminating reagent that can react selectively at the N1 position of theobromine under optimized conditions, or an efficient one-pot cyclization strategy starting from a custom-designed acyclic precursor containing all the necessary functionalities.

Stereoselective Synthesis and Chiral Resolution Approaches

Stereochemistry is a critical consideration in the synthesis of bioactive molecules. While the core this compound molecule is achiral, the introduction of chiral substituents can lead to the formation of stereoisomers.

Currently, specific literature detailing the stereoselective synthesis or chiral resolution of this compound derivatives is limited. However, general principles of stereoselective synthesis can be applied. beilstein-journals.orgbeilstein-journals.org

Diastereoselective Synthesis: If a chiral nucleophile, such as an enantiomerically pure amino acid or alcohol, is reacted with the 8-chloro precursor, a pair of diastereomers may be formed. These diastereomers have different physical properties and can often be separated using standard techniques like column chromatography or crystallization.

Enantioselective Synthesis: A more direct approach would involve using a chiral catalyst to favor the formation of one enantiomer over the other when introducing a new chiral center.

Chiral Resolution: In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed. This involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated. Another common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers.

The development of stereoselective synthetic routes is a crucial step for any future pharmacological investigation of chiral derivatives of this scaffold, as different stereoisomers can exhibit vastly different biological activities. nih.govnih.gov

Pharmacological Profiles and Receptor Interactions of 1 Amino 3,7 Dimethylpurine 2,6 Dione Derivatives

Adenosine (B11128) Receptor Modulation and Antagonism

The core of 1-Amino-3,7-dimethylpurine-2,6-dione is a xanthine (B1682287) structure. Xanthines, including naturally occurring alkaloids like caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), were the first class of compounds identified as adenosine receptor (AR) antagonists. nih.gov Theobromine (B1682246) (3,7-dimethylxanthine), the direct parent scaffold, is also recognized as a weak AR antagonist. nih.gov

The pharmacological activity of xanthine derivatives at adenosine receptors is highly dependent on the nature and position of their substituents. Structure-activity relationship studies have established several key principles:

Substitution at N1 and N3: Elongating the methyl groups at the N1 and N3 positions to larger alkyl groups, such as propyl, generally enhances binding affinity at adenosine receptors. nih.govpnas.org

Substitution at C8: The introduction of an aryl or cycloalkyl group at the 8-position can significantly increase potency and selectivity for specific AR subtypes. nih.govpnas.org For instance, 8-phenylxanthine derivatives show a marked increase in A1 adenosine receptor affinity. nih.gov

Substitution at N7: Modifications at the N7-position can influence selectivity. A methyl group at this position tends to decrease affinity for the A1 receptor, thereby increasing relative selectivity for A2A or A2B receptors. nih.gov

While specific research focusing solely on the adenosine receptor activity of this compound is limited in the provided sources, the compound's xanthine core strongly implies a foundational capacity for adenosine receptor antagonism. The extensive derivatization of this scaffold to target other receptors, as detailed below, builds upon this inherent pharmacological property. The primary focus of recent research, however, has shifted to the potent effects these derivatives exert on serotonergic and dopaminergic systems.

Serotonin (B10506) Receptor Ligand Activity (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Derivatives of 8-amino-1,3-dimethylpurine-2,6-dione, particularly arylpiperazinylalkyl derivatives, have been identified as potent ligands for multiple serotonin (5-HT) receptor subtypes. These compounds often display a complex pharmacological profile, interacting with 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. The nature of the substituent at the 8-position has been shown to be crucial for affinity, especially toward 5-HT1A, 5-HT6, and 5-HT7 receptors.

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. Research has shown that derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can exhibit a range of functional activities at this receptor, including partial agonism and antagonism.

Some arylpiperazinylalkyl derivatives of this purine-dione scaffold have been characterized as potential antagonists of 5-HT1A receptors. In other studies, selected compounds have demonstrated significant partial agonist activity at the 5-HT1A receptor. This dual functionality allows for the fine-tuning of the pharmacological profile, where compounds can be designed to either block or moderately stimulate the receptor depending on the therapeutic goal.

Antagonism of the 5-HT2A receptor is a cornerstone of the mechanism of action for many atypical antipsychotic drugs. This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

Numerous studies have confirmed that arylpiperazine derivatives of 1,3-dimethyl-purine-2,6-dione are potent 5-HT2A receptor ligands. Functional in vitro evaluations have consistently characterized these compounds as having 5-HT2A antagonist properties. This antagonistic activity is a critical component of their multi-receptor profile, often complementing their interactions with dopamine (B1211576) D2 and 5-HT1A receptors.

A significant finding in the study of these compounds is their ability to act as multireceptor ligands, simultaneously modulating several receptor targets. Many derivatives of 8-amino-1,3-dimethylpurine-2,6-dione have been identified as potent ligands for a combination of 5-HT1A, 5-HT2A, 5-HT7, and dopamine D2 receptors.

This multi-target approach is central to the development of modern psychotropic agents. For example, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profile has been associated with potential anxiolytic and antidepressant properties. The combination of 5-HT1A partial agonism, 5-HT2A antagonism, and D2 partial agonism is characteristic of third-generation antipsychotics. The research into these purine-dione derivatives has led to the identification of compounds with potent, multi-receptor profiles, suggesting potential therapeutic applications in treating complex psychiatric disorders like schizophrenia, depression, and anxiety.

Table 1: Serotonin Receptor Activity of Selected this compound Derivatives

| Receptor Target | Functional Activity |

| 5-HT1A | Partial Agonist / Antagonist |

| 5-HT2A | Antagonist |

| 5-HT7 | Ligand / Antagonist |

Dopamine Receptor Interactions (D2 Receptor)

Interaction with the dopamine D2 receptor is a critical feature for antipsychotic drugs. While first-generation antipsychotics are primarily D2 antagonists, newer agents often exhibit partial agonism, which is thought to provide a stabilizing effect on dopaminergic neurotransmission.

Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione have been extensively evaluated for their affinity and functional activity at the dopamine D2 receptor. Binding studies have revealed that these compounds can possess high affinity for D2 receptors.

Subsequent functional in vitro evaluations have confirmed that many of these ligands behave as partial agonists at the D2 receptor. This property is highly significant, as D2 partial agonism is a key mechanism of atypical antipsychotics, helping to modulate dopamine levels in brain regions where they may be either too high or too low. The combination of D2 partial agonism with 5-HT1A partial agonism and 5-HT2A antagonism makes these purine-dione derivatives promising candidates for the development of novel antipsychotic agents with an improved side-effect profile.

Table 2: Dopamine Receptor Activity of Selected this compound Derivatives

| Receptor Target | Functional Activity |

| Dopamine D2 | Partial Agonist |

Phosphodiesterase Isoenzyme Inhibition

Xanthine derivatives are well-established as non-selective inhibitors of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthines increase intracellular levels of these second messengers, leading to a variety of physiological effects, including smooth muscle relaxation.

The specific substitution pattern on the purine-2,6-dione (B11924001) core is a critical determinant of both the potency and selectivity of PDE inhibition. While direct experimental data for this compound is not available, studies on related compounds offer valuable insights. For instance, research on 3-propylxanthines has shown that substitutions at the 1-position can significantly influence their pharmacological activity. The introduction of an aminoalkyl group at the 1-position has been associated with a high degree of selectivity for tracheal muscle relaxation over cardiac effects, suggesting that the 1-amino moiety of the title compound could confer a favorable therapeutic profile.

The methylation at the 3- and 7-positions, as seen in this compound (a derivative of theobromine), is also known to modulate PDE inhibitory activity. Theobromine itself is a known, albeit weak, non-selective PDE inhibitor. The addition of the 1-amino group is hypothesized to alter the binding affinity and selectivity for different PDE isoenzymes.

To illustrate the potential PDE inhibitory profile of this compound and its conceptual derivatives, the following table presents hypothetical IC50 values based on general trends observed in xanthine pharmacology. It is crucial to note that these are extrapolated values and await experimental verification.

Interactive Data Table: Projected Phosphodiesterase (PDE) Isoenzyme Inhibition by this compound Derivatives (Hypothetical Data)

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |

| This compound | >100 | >100 | 50 | 25 | 80 |

| 1-Ethylamino-3,7-dimethylpurine-2,6-dione | >100 | >100 | 45 | 20 | 75 |

| 1-Propylamino-3,7-dimethylpurine-2,6-dione | >100 | >100 | 40 | 15 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general structure-activity relationships of xanthine derivatives. Actual experimental values may differ.

Other Receptor Affinities and Enzyme Modulation

Beyond their effects on phosphodiesterases, xanthine derivatives are recognized for their activity as antagonists at adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a wide range of physiological processes. The antagonism of these receptors by xanthines like caffeine and theophylline contributes significantly to their stimulant and bronchodilatory effects.

The affinity of xanthine derivatives for adenosine receptors is also highly dependent on the substitution pattern. The methyl groups at the 3- and 7-positions in this compound are similar to theobromine, which is known to have a lower affinity for adenosine receptors compared to caffeine and theophylline. The impact of the 1-amino group on adenosine receptor binding is not well-documented for this specific compound. However, it is plausible that this substitution could modulate the affinity and selectivity profile across the different adenosine receptor subtypes.

In addition to adenosine receptors, some methylxanthines have been shown to modulate the activity of other enzymes. For example, theobromine has been identified as a noncompetitive inhibitor of Primary Amine Oxidase (PrAO), an enzyme implicated in inflammatory and vascular diseases. It is conceivable that this compound could exhibit similar or altered activity at this and other enzymatic targets.

The following table provides a qualitative overview of the potential receptor affinities and enzyme modulation profile for this compound, based on the known activities of related xanthines.

Interactive Data Table: Projected Receptor Affinities and Enzyme Modulation for this compound (Qualitative)

| Target | Interaction Type | Predicted Affinity/Effect |

| Adenosine A1 Receptor | Antagonist | Low to Moderate |

| Adenosine A2A Receptor | Antagonist | Low to Moderate |

| Adenosine A2B Receptor | Antagonist | Low |

| Adenosine A3 Receptor | Antagonist | Negligible |

| Primary Amine Oxidase (PrAO) | Inhibitor | Possible |

Note: This table represents a qualitative projection based on the pharmacology of structurally related xanthine derivatives. Specific experimental data for this compound is required for confirmation.

Biological Activities and Therapeutic Potential of 1 Amino 3,7 Dimethylpurine 2,6 Dione Analogues

Antidepressant-like and Anxiolytic-like Effects

Derivatives of 1,3-dimethyl-purine-2,6-dione have demonstrated significant potential as antidepressant and anxiolytic agents. nih.govresearchgate.net Studies have focused on synthesizing analogues that can interact with key neurotransmitter receptors implicated in mood regulation, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov Certain derivatives have been identified as potent 5-HT1A receptor ligands, a key target for anxiolytic and antidepressant drugs. nih.govnih.gov For instance, the derivative GR-14 showed strong, dose-dependent antidepressant and anxiolytic-like effects in preclinical models. researchgate.netresearchgate.net

The antidepressant and anxiolytic potential of these compounds has been evaluated using established animal models of behavior. nih.gov

Forced Swim Test (FST): The FST is a widely used model to screen for antidepressant activity. nih.govnih.gov In this test, an animal is placed in an inescapable cylinder of water, and the duration of immobility is measured. nih.gov A reduction in immobility time is indicative of an antidepressant-like effect. nih.gov Several 1,3-dimethyl-purine-2,6-dione derivatives have been shown to be active in the FST. For example, compounds 9 and 13 from one study produced effects similar to or stronger than the reference antidepressant imipramine. nih.gov Another compound, 21 , also produced a notable antidepressant-like effect in the FST. nih.gov The derivative GR-14 also demonstrated a strong, dose-dependent antidepressant-like effect in this test. researchgate.netresearchgate.net

Vogel Conflict Drinking Test: This test is used to assess anxiolytic-like activity. It creates a conflict between the motivation to drink water and the punishment of a mild electric shock. An increase in the number of punished drinks taken by the animal suggests an anxiolytic effect. The derivative GR-14 was evaluated in this test and showed a potent, dose-dependent anxiolytic-like effect. researchgate.netresearchgate.net

Four-Plate Test (FPT): This is another model for assessing anxiety. In one study, compounds 9 , 12 , and 14 displayed significant anxiolytic-like properties in the FPT, with effects comparable or superior to the reference drug diazepam. nih.gov Compound 21 also exerted anxiolytic-like activity in this test. nih.gov

Table 1: Summary of Behavioral Studies on 1-Amino-3,7-dimethylpurine-2,6-dione Analogues Data is compiled from multiple preclinical studies and is for informational purposes only.

| Compound/Derivative | Behavioral Test | Observed Effect | Implication |

| Compound 9 | Forced Swim Test (FST) | Reduced immobility | Antidepressant-like |

| Four-Plate Test (FPT) | Increased punished crossings | Anxiolytic-like | |

| Compound 13 | Forced Swim Test (FST) | Reduced immobility | Antidepressant-like |

| Compound 12 & 14 | Four-Plate Test (FPT) | Increased punished crossings | Anxiolytic-like |

| Compound 21 | Forced Swim Test (FST) | Reduced immobility | Antidepressant-like |

| Four-Plate Test (FPT) | Increased punished crossings | Anxiolytic-like | |

| GR-14 | Forced Swim Test (FST) | Reduced immobility | Antidepressant-like |

| Vogel Conflict Drinking Test | Increased punished licks | Anxiolytic-like |

Antipsychotic-like Properties

Beyond their effects on mood, certain purine (B94841) derivatives are being investigated for their potential antipsychotic-like properties. This research often stems from their ability to modulate dopamine receptors, which are centrally involved in the pathophysiology of psychosis.

A common preclinical model to screen for antipsychotic potential is the D-amphetamine-induced hyperactivity test. D-amphetamine induces a hyperactive state in rodents by increasing the release of dopamine in the brain, a mechanism thought to mimic aspects of psychosis. nih.gov Drugs with antipsychotic potential are expected to reduce this hyperactivity. Research into analogues of this compound has explored their effects in this model, suggesting a potential role in modulating dopamine-mediated behaviors.

Anticancer and Antitumor Activity

The structural scaffold of purine is fundamental to cellular life, forming the basis of DNA and RNA. mdpi.com This makes purine derivatives prime candidates for anticancer drug development, as they can interfere with the rapid proliferation of cancer cells. mdpi.comnih.gov

Numerous studies have synthesized and evaluated novel purine derivatives for their cytotoxic effects against various cancer cell lines. nih.gov For example, a series of 2,6,9-trisubstituted purine derivatives were tested against seven cancer cell lines, with some compounds showing promising activity. nih.gov Compound 7h from this series was found to be particularly effective, inducing apoptosis and causing cell cycle arrest in the S-phase in HL-60 leukemia cells. nih.gov The strategic substitution on the purine ring is crucial for activity; for instance, an arylpiperazinyl group at position 6 was found to be beneficial for cytotoxicity. nih.gov Other research has highlighted that halogen-substituted purine derivatives can enhance anti-proliferative activity. nih.gov

Table 2: Anticancer Activity of Selected Purine Derivatives This table summarizes findings from various in vitro studies.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| Compound 7h (2,6,9-Trisubstituted purine) | HL-60 (Leukemia) | Induced apoptosis, S-phase cell cycle arrest |

| Halogen-substituted purines | Various cancer cell lines | Enhanced anti-proliferative activity |

| Adamantane-substituted purines | Various cancer cell lines | Potent anti-cancer activity |

| Quinoxaline 1,4-dioxides | MCF7, MDA-MB-231 (Breast) | Significant cytotoxicity under normoxia & hypoxia |

Antiviral Properties of Chlorinated Purine Derivatives

Purine analogues are a cornerstone of antiviral therapy. The incorporation of halogen atoms, such as chlorine, into the purine structure can significantly enhance their biological activity. Chlorinated purine derivatives have been evaluated for their antiviral properties against a range of viruses. nih.gov For instance, phosphonylmethoxyalkyl (PME) and 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) derivatives of purines have shown potent activity against DNA viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov The presence of chlorine can alter the electronic properties of the molecule, potentially improving its interaction with viral enzymes or its incorporation into viral genetic material, thereby inhibiting replication.

Potential in Treating Diseases Related to Purine Metabolism

Purines are vital for numerous biological functions, and defects in their metabolic pathways can lead to a range of disorders, many of which affect the nervous system. nih.gov Enzymes within the purine metabolic pathway, such as xanthine (B1682287) oxidase, are key drug targets. Analogues of this compound have the potential to modulate these enzymes. For example, some purine derivatives are known to inhibit xanthine oxidase, an enzyme whose overactivity is implicated in gout. By inhibiting such enzymes, these compounds could help manage conditions caused by the accumulation of metabolic byproducts like uric acid. nih.gov

Anti-inflammatory and Antioxidant Activities (General Purine Derivative Context)

Purine and pyrimidine (B1678525) ring systems are fundamental heterocyclic structures in nature, forming the backbone of many biologically crucial molecules. derpharmachemica.com Their derivatives have been extensively synthesized and evaluated for a wide array of pharmacological activities, including significant anti-inflammatory and antioxidant properties. derpharmachemica.commdpi.com The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key inflammatory mediators. drugbank.com

Research has shown that certain purine and pyrimidine derivatives can suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. rsc.orgnih.gov For instance, a series of purine analogues demonstrated significant in vitro anti-inflammatory efficacy by inhibiting COX-1 and COX-2 enzymes, with some compounds showing lower IC50 values than the standard drug indomethacin. rsc.org Similarly, certain pyrimidine derivatives have been identified as highly selective COX-2 inhibitors, outperforming reference drugs like piroxicam. nih.gov Beyond COX inhibition, these compounds can also modulate other inflammatory pathways, including the reduction of tumor necrosis factor-alpha (TNF-α) levels, a key cytokine in systemic inflammation. nih.gov

In addition to their anti-inflammatory roles, many purine and pyrimidine derivatives exhibit notable antioxidant activities. They can act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. nih.gov This antioxidant capacity helps protect cells from oxidative stress, a condition implicated in the pathogenesis of numerous inflammatory diseases. patsnap.com Some derivatives have also been shown to inhibit lipid peroxidation, a key process in cell membrane damage induced by oxidative stress. mdpi.com The dual action of these compounds as both anti-inflammatory and antioxidant agents makes them promising candidates for the development of novel therapeutics for inflammatory conditions.

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Purine and Pyrimidine Derivatives

| Compound Class | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Purine-2,6-dione (B11924001) derivatives | Anti-inflammatory | Inhibition of TNF-α | nih.gov |

| Purine-5-N-isosteres | Anti-inflammatory | Inhibition of COX-1 and COX-2 | rsc.org |

| Pyrimidine derivatives | Anti-inflammatory, Antioxidant | Selective COX-2 inhibition, ROS reduction | nih.gov |

| Pyrimidine acrylamides | Antioxidant, Anti-inflammatory | Lipid peroxidation inhibition, Lipoxygenase inhibition | mdpi.com |

Vasodilator Effects and Impact on Glucose Metabolism (e.g., Xanthinol)

Xanthinol (B1682289) nicotinate (B505614), a compound combining xanthinol and nicotinic acid (niacin), is a potent vasodilator known for its ability to improve blood flow and microcirculation. patsnap.compatsnap.com Its mechanism of action is multifaceted, leveraging the synergistic effects of its two components. patsnap.com The niacin component contributes to vasodilation primarily through the stimulation of prostaglandin (B15479496) production, which are lipid compounds that relax the smooth muscles within blood vessel walls. patsnap.compatsnap.com

The xanthinol component, a derivative of theophylline (B1681296), enhances circulation and oxygen delivery to tissues. patsnap.com It functions by inhibiting phosphodiesterase, an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). patsnap.compatsnap.com By inhibiting this enzyme, xanthinol increases intracellular cAMP levels, leading to the relaxation of vascular smooth muscles and subsequent vasodilation. patsnap.compatsnap.com This combined action results in a more pronounced improvement in blood flow compared to either component alone. patsnap.com

Beyond its vasodilator effects, xanthinol nicotinate also positively impacts cellular metabolism. It is known to increase glucose metabolism, leading to a rise in ATP levels and enhanced cellular energy. drugbank.comncats.io This effect is particularly beneficial for improving the function of tissues with high energy demands, such as the brain. ncats.io The improved blood flow also facilitates the delivery of oxygen and nutrients to tissues, further supporting metabolic processes. patsnap.com These properties have made xanthinol nicotinate a subject of interest for conditions associated with poor peripheral and cerebral circulation. ncats.iopracto.com

Neurocytotoxic and Hepatocytotoxic Assessments of Derivatives

The cytotoxic potential of purine analogues has been a significant area of investigation, particularly in the context of anticancer research. These studies often assess the ability of new synthetic derivatives to induce cell death in various cancer cell lines, providing insights into their potential hepatotoxicity and neurotoxicity.

A number of studies have evaluated the in vitro cytotoxic activity of newly synthesized purine derivatives against human cancer cell lines, including hepatocellular (liver) carcinoma cells like Huh7 and HepG2, colon carcinoma cells (HCT116), and breast cancer cells (MCF7). nih.govnih.govtubitak.gov.tr For example, a series of 6,9-disubstituted purine analogues were screened, with several compounds demonstrating promising cytotoxic activities. nih.gov Two compounds, in particular, exhibited excellent cytotoxic effects on Huh7 cells, with IC50 values comparable to or better than standard chemotherapeutic agents like camptothecin, 5-fluorouracil, and fludarabine. nih.gov

Similarly, another study on substituted 6-phenyl purine analogues identified compounds with potent cytotoxic activities against Huh7 cells. nih.gov The structure-activity relationship studies indicated that the substitution at the C-6 position of the purine ring with a 4-phenoxyphenyl group was crucial for the observed anti-cancer activity. nih.gov Furthermore, novel 6,8,9-trisubstituted purine analogues have also been synthesized and evaluated, with some compounds showing notable cytotoxic activity against liver, colon, and breast cancer cells, surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. tubitak.gov.tr These findings highlight the potential of purine derivatives as cytotoxic agents, with specific substitutions on the purine scaffold modulating their activity and selectivity against different cell types.

Table 2: In Vitro Cytotoxicity of Selected Purine Analogues Against Human Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(4-(4-trifluoromethylphenyl)piperazine) purine analogue (12) | Huh7 (Liver) | 0.08 | nih.gov |

| 6-(4-(4-trifluoromethylphenyl)piperazine) purine analogue (12) | HCT116 (Colon) | 0.13 | nih.gov |

| 6-(4-(3,4-dichlorophenyl)piperazine) purine analogue (25) | Huh7 (Liver) | < 0.1 | nih.gov |

| 6-(4-(3,4-dichlorophenyl)piperazine) purine analogue (25) | HCT116 (Colon) | 0.13 | nih.gov |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine (9) | Huh7 (Liver) | 5.4 | nih.gov |

| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (5) | Huh7 (Liver) | Not specified, but noted as highly active | tubitak.gov.tr |

| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine (6) | Huh7 (Liver) | Not specified, but noted as highly active | tubitak.gov.tr |

Pharmacokinetics and Pharmacodynamics of 1 Amino 3,7 Dimethylpurine 2,6 Dione Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The disposition of a drug within the body is described by four key processes: absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for determining the pharmacological profile of a compound.

Oral Absorption and Bioavailability

Theophylline (B1681296), the active component of aminophylline (B1665990), is rapidly and completely absorbed following oral administration of immediate-release solutions or solid dosage forms. drugs.com It does not undergo significant first-pass metabolism, which is the process where a drug is metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or the systemic circulation. drugs.comdovepress.com Studies comparing the oral administration of theophylline and aminophylline have found nearly identical concentration-time curves, indicating equivalent bioavailability. nih.govnih.govnih.gov After a single oral dose of 5 mg/kg in adults, a mean peak serum concentration (Cmax) of about 10 mcg/mL is typically reached within 1 to 2 hours. drugs.com The presence of food or antacids does not lead to clinically significant alterations in the absorption of theophylline from these immediate-release forms. drugs.com

Blood-Brain Barrier Penetration and Brain Distribution

Once in the systemic circulation, theophylline distributes throughout the body's water but shows poor distribution into body fat. drugs.com It can cross the placenta, is found in breast milk, and penetrates the cerebrospinal fluid (CSF). drugs.com The concentration of theophylline in saliva is similar to the concentration of the unbound drug in the serum. drugs.com One study in rats investigated the penetration of aspirin (B1665792) across the blood-brain barrier (BBB) and the influence of aminophylline on this process. nih.gov While the study found that aspirin concentrations in the central nervous system (CNS) were much lower than in the blood, it concluded that aminophylline did not significantly affect aspirin's penetration through the BBB. nih.gov This suggests that while theophylline itself enters the CSF, it may not significantly alter the permeability of the BBB for other substances. drugs.comnih.gov

Metabolic Stability and Biotransformation Pathways

Theophylline is extensively metabolized in the liver, with approximately 90% of a dose being biotransformed in adults and children over one year of age. drugs.compfizer.com The metabolism primarily occurs via the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, demethylation to 3-methylxanthine (B41622) is catalyzed by CYP1A2, while hydroxylation to 1,3-dimethyluric acid involves CYP2E1 and CYP3A3. pfizer.com Another minor pathway is the N-methylation of about 6% of a theophylline dose to produce caffeine (B1668208). drugs.compfizer.com

Several factors can influence the metabolic rate of theophylline. Smoking tobacco or marijuana can increase the clearance of theophylline by inducing metabolic pathways, with increases of approximately 50% in young adult smokers and 80% in elderly smokers. drugs.compfizer.com Even passive smoke exposure can increase clearance by up to 50%. pfizer.com Conversely, a high-carbohydrate, low-protein diet can decrease clearance and extend the half-life of theophylline. drugs.com

Table 1: Major Metabolic Pathways of Theophylline

| Metabolic Pathway | Metabolite | Catalyzing Enzyme(s) |

| Demethylation | 3-Methylxanthine | CYP1A2 |

| Hydroxylation | 1,3-Dimethyluric acid | CYP2E1, CYP3A3 |

| N-methylation | Caffeine | Not specified |

| Hydroxylation | 1-Methyluric acid | Xanthine (B1682287) Oxidase |

This table is based on information from references drugs.com and pfizer.com.

Elimination Profiles and Metabolite Identification

Following metabolism, the byproducts of theophylline are primarily excreted in the urine. drugs.compfizer.com Only about 10% of a theophylline dose is excreted unchanged in the urine in individuals older than three months. drugs.compfizer.com The main metabolites found in urine are 1,3-dimethyluric acid (35-40%), 1-methyluric acid (20-25%), and 3-methylxanthine (15-20%). drugs.compfizer.com

The metabolites caffeine and 3-methylxanthine possess some pharmacological activity. drugs.compfizer.com 3-methylxanthine has about one-tenth the pharmacological activity of theophylline. pfizer.com In individuals with normal renal function, serum concentrations of 3-methylxanthine are generally insignificant. pfizer.com However, in patients with end-stage renal disease, this metabolite can accumulate to levels comparable to that of unmetabolized theophylline. pfizer.com

Table 2: Urinary Excretion of Theophylline and its Metabolites

| Compound | Percentage of Excreted Dose |

| 1,3-Dimethyluric acid | 35-40% |

| 1-Methyluric acid | 20-25% |

| 3-Methylxanthine | 15-20% |

| Unchanged Theophylline | ~10% |

This table is based on information from references drugs.com and pfizer.com.

Correlation between Pharmacokinetics and Pharmacodynamics

The pharmacological effects of aminophylline are directly related to the serum concentration of its active component, theophylline. bohrium.com The primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE III and PDE IV, which leads to an increase in intracellular cyclic AMP and results in smooth muscle relaxation, particularly in the bronchial airways. wikipedia.orgnih.govpediatriconcall.com Additionally, theophylline acts as an antagonist at adenosine (B11128) receptors (A1, A2, and A3), which contributes to its effects. wikipedia.orgnih.govdrugbank.com

A therapeutic range for serum theophylline concentrations is generally considered to be between 10 and 20 µg/mL for optimal bronchodilation. bohrium.com The wide variability in theophylline metabolism among individuals is the main determinant for the differences observed in maintenance dose requirements. bohrium.com The half-life of theophylline, which is typically around 8 hours, directly influences the mean serum level during a multiple-dosing regimen. derangedphysiology.combohrium.com

Drug-Drug Interactions and Polypharmacology

The metabolism of theophylline through the cytochrome P450 system makes it susceptible to numerous drug-drug interactions. nih.gov Co-administration of drugs that inhibit or induce these enzymes can significantly alter theophylline clearance and serum concentrations.

Drugs that are known to increase theophylline levels by inhibiting its metabolism include:

Cimetidine pediatriconcall.com

Macrolide antibiotics (e.g., erythromycin, clarithromycin) pediatriconcall.commayoclinic.org

Quinolone antibiotics (e.g., ciprofloxacin, enoxacin) pediatriconcall.commayoclinic.org

Fluconazole mayoclinic.org

Fluvoxamine mayoclinic.org

Isoniazid pediatriconcall.com

Verapamil and Diltiazem pediatriconcall.com

Conversely, drugs that can decrease theophylline levels by inducing its metabolism include:

Anticonvulsants (e.g., phenobarbital, carbamazepine, phenytoin) pediatriconcall.commayoclinic.org

Rifampicin pediatriconcall.com

Sulfinpyrazone pediatriconcall.com

Furthermore, theophylline can interact with other drugs on a pharmacodynamic level. For instance, there is an increased risk of hypokalemia when used with beta-2 agonists like salbutamol (B1663637) and salmeterol. pediatriconcall.com The list of potential interacting drugs is extensive, encompassing major, moderate, and minor interactions, highlighting the complexity of its polypharmacology. mayoclinic.orgmayoclinic.orgdrugs.com

Advanced Research Techniques and Computational Studies Applied to 1 Amino 3,7 Dimethylpurine 2,6 Dione

Molecular Modeling and Docking Studies for Receptor Affinity and Binding Modes

Molecular modeling and docking studies have been instrumental in elucidating the affinity and binding modes of 1-amino-3,7-dimethylpurine-2,6-dione derivatives with various receptors. These computational techniques allow researchers to visualize and predict how these compounds interact with their biological targets at the molecular level.

Ligand-Receptor Interactions and Structural Basis of Activity

Research has focused on designing derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin (B10506) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7. nih.govresearchgate.net By introducing various substituents at the 7 and 8 positions of the purine-2,6-dione (B11924001) core, scientists have been able to modulate the compounds' affinity for these receptors. nih.govresearchgate.net For instance, the introduction of an arylpiperazine moiety linked to the 8-position has been a key strategy in developing potent receptor ligands. nih.gov

Molecular docking studies have been employed to understand the structural basis of the observed biological activities. These studies have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues within the binding pockets of the receptors. nih.gov For example, in the context of P2X7 receptor inhibitors, docking studies indicated that active compounds bind to an allosteric site, revealing a potential mechanism for their inhibitory action. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. researchgate.net

In the study of purine-2,6-dione derivatives and related compounds, QSAR models have been developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their biological activities. nih.govnih.govrsc.org For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov While a specific QSAR study solely on this compound was not found in the provided results, the principles of QSAR are broadly applicable to this class of compounds to optimize their therapeutic potential. The goal of such studies is to create robust and predictive models that can guide the synthesis of new derivatives with enhanced biological effects. researchgate.net

In Silico Prediction of Biological Activity and ADME-Tox Parameters

In silico methods are increasingly used to predict the biological activity and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates in the early stages of drug discovery. nih.govnih.gov These computational tools help to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with experimental testing. nih.govbenthamscience.com

For derivatives of the purine-2,6-dione scaffold, in silico tools can predict a range of properties. This includes their potential to interact with various biological targets, as well as their likely absorption rates, distribution in the body, metabolic pathways, and potential for toxicity. nih.govresearchgate.net While significant progress has been made in developing these predictive models, there is an ongoing effort to improve their accuracy and reliability by incorporating more comprehensive datasets and advanced algorithms. nih.govnih.gov The ultimate aim is to create global models that can accurately predict the in vivo behavior of compounds based on their chemical structure alone. nih.gov

Spectroscopic Characterization Techniques in Derivative Analysis (e.g., NMR, LC/MS, UV)

The synthesis and characterization of this compound derivatives rely heavily on a suite of spectroscopic techniques. These methods are essential for confirming the chemical structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure.

Liquid Chromatography-Mass Spectrometry (LC/MS) is used to separate components of a mixture and determine their molecular weights, confirming the identity of the target compound and identifying any impurities.

Ultraviolet-Visible (UV) spectroscopy is employed to study the electronic transitions within the molecule and can be used for quantitative analysis.

In studies involving derivatives of purine-2,6-diones and other heterocyclic compounds, these techniques are routinely used to characterize the final products and intermediates. rsc.org

Crystallographic Studies and Crystal Structure Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and for validating computational models.

For example, the crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate (B1144303) has been determined, revealing details about its molecular geometry and hydrogen bonding network. researchgate.net Similarly, theoretical studies on the transition state of purine (B94841) alkaloids like 1,3-dimethyl isoguanine (B23775) have utilized density functional theory (DFT) to optimize the geometries of reactants, products, and transition states, providing insights into their reactivity. researchgate.net While a specific crystallographic study for this compound was not identified in the search results, this technique remains a crucial tool for the definitive structural elucidation of this and related compounds.

Future Directions and Translational Research for 1 Amino 3,7 Dimethylpurine 2,6 Dione Research

Development of Novel Therapeutic Agents Targeting Specific Receptors

The purine-2,6-dione (B11924001) core is a key component in the design of ligands for various receptors, demonstrating the potential for developing targeted therapies. Derivatives have shown significant affinity and selectivity for critical receptors implicated in a host of physiological and pathological processes.

A primary area of investigation involves the serotonin (B10506) receptors, specifically the 5-HT1A, 5-HT2A, and 5-HT7 subtypes. nih.gov Chemical modifications of the purine-2,6-dione structure, such as the introduction of hydrophobic substituents at the 7- or 8-position or altering the linker length to an arylpiperazine moiety, have yielded potent ligands for these receptors. nih.gov For example, certain 8-aminoalkyl derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been identified as effective 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov

Another significant target for this class of compounds is the enzyme Dipeptidyl Peptidase-4 (DPP-4), which is crucial in the management of type 2 diabetes. nih.govresearchgate.net Novel derivatives of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been synthesized and shown to be potent DPP-4 inhibitors. nih.gov One notable example, BI 1356, a xanthine-based derivative, demonstrated superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin and vildagliptin, with an IC50 value of approximately 1 nM. nih.gov

Furthermore, the purine-2,6-dione structure shows interactions with adenosine (B11128) receptors (A1 and A2), which are pivotal in cardiovascular and neurological functions. The development of derivatives targeting these receptors could lead to new treatments for related disorders.

Interactive Table: Receptor Targets of Purine-2,6-dione Derivatives

| Receptor/Enzyme Target | Derivative Class | Therapeutic Potential | Reference Compound Example |

|---|---|---|---|

| 5-HT1A, 5-HT2A, 5-HT7 | 8-aminoalkyl derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione | Anxiolytic, Antidepressant | 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |

| DPP-4 | Xanthine-based derivatives | Type 2 Diabetes | BI 1356 |

| Adenosine A1/A2 | 7-amino-1,3-dimethylpurine-2,6-dione | Cardiovascular and Neurological Disorders | N/A |

Exploration of 1-Amino-3,7-dimethylpurine-2,6-dione Derivatives in Neuropsychiatric Disorders

The modulation of serotonin receptors by derivatives of the purine-2,6-dione scaffold highlights their significant potential in the treatment of neuropsychiatric disorders. Research has focused on developing ligands that can act as antidepressants and anxiolytics. nih.gov

Studies involving arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have led to the identification of potent 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. nih.gov These compounds have been evaluated in vivo using established models for anxiety and depression. For instance, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, exhibited both antidepressant-like effects in the forced swim test and anxiolytic-like activity in the four-plate test in mice. nih.gov This suggests that such derivatives could offer a multi-receptor approach to treating complex mood and anxiety disorders.

The ability to modify the arylalkyl substituent at the 7-position of the purine-2,6-dione core opens possibilities for designing new 5-HT ligands with potentially improved pharmacological profiles. nih.gov Future research will likely focus on optimizing these structures to enhance efficacy and selectivity for specific receptor subtypes involved in psychiatric conditions.

Investigation of Multitarget Pharmacological Approaches

The complexity of many diseases, including neuropsychiatric disorders and cancer, has spurred interest in multitarget pharmacological approaches. The purine-2,6-dione scaffold is well-suited for the development of such agents, as its derivatives have shown affinity for multiple, distinct biological targets.

Research has demonstrated the advantage of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting a narrower profile, such as 5-HT1A/5-HT7 ligands, in producing antidepressant and anxiolytic-like activities. nih.gov This highlights the potential of a single molecule to modulate multiple pathways involved in a disorder, which may lead to enhanced therapeutic efficacy.

Beyond serotonin receptors, derivatives of this scaffold have also shown potential as anticancer agents by inhibiting cancer cell proliferation and as antioxidants capable of scavenging free radicals. For example, 8-Amino-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine (B94841) derivative that has been noted for its potential biological activities, including antioxidant and anticancer effects. A multitarget approach could involve designing a single purine-2,6-dione derivative that, for instance, inhibits DPP-4 for diabetes management while also providing cardiovascular benefits through adenosine receptor modulation. nih.gov

Optimizing Synthesis for Enhanced Yields and Purity

The advancement of purine-2,6-dione derivatives from laboratory research to clinical application hinges on the development of efficient and scalable synthesis methods. Future research must focus on optimizing synthetic routes to improve both the yield and purity of these compounds.

Current synthetic strategies often involve multi-step processes. For example, the synthesis of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, while a different class of compounds, illustrates a general approach where imidazo derivatives react with ninhydrin in dichloromethane at room temperature to produce the desired adducts in high yields. pensoft.net Similar direct interaction methods could be explored for the synthesis of this compound derivatives.

Key strategies for optimization may include:

Developing novel catalytic systems to improve reaction efficiency and reduce waste.

Exploring one-pot synthesis procedures to streamline the manufacturing process.

Utilizing purification techniques such as chromatography on silica gel to ensure high purity of the final compounds. pensoft.net

Implementing selective protection and deprotection strategies at various nitrogen sites (N3 and/or N7) of the xanthine (B1682287) core to direct chemical modifications and develop diverse derivatives.

Clinical Translation and Pre-clinical Development

The ultimate goal of this research is the clinical translation of promising this compound derivatives into effective therapies. The journey from a promising lead compound to a clinically approved drug is long and requires extensive pre-clinical and clinical evaluation.

A key example of a compound from this family that has progressed in development is BI 1356, a DPP-4 inhibitor that entered clinical development for the treatment of type 2 diabetes. nih.gov The pre-clinical development of such compounds involves a battery of in vitro and in vivo studies.

Pre-clinical development steps include:

In vitro assays: Radioligand binding assays are used to determine the affinity and selectivity of compounds for their target receptors. nih.gov Functional assays assess the compound's activity as an agonist, antagonist, or inhibitor.

In vivo models: Animal models are crucial for evaluating the therapeutic efficacy and pharmacological properties of the compounds. For instance, the forced swim test and four-plate test in mice are used to assess antidepressant and anxiolytic properties, respectively. nih.gov For metabolic diseases, models like the STZ-Nicotinamide-induced diabetes model in mice are used to evaluate anti-diabetic efficacy. nih.gov

Pharmacokinetic studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, which is critical for establishing its potential for clinical use.

Successful pre-clinical development provides the necessary data to file an Investigational New Drug (IND) application and proceed to human clinical trials. The diverse therapeutic potential of this compound derivatives makes this a rich area for future translational research.

Q & A

Q. How do researchers balance reproducibility and innovation in scaling up synthesis?

- Answer : Adopt Quality by Design (QbD) principles:

- Critical Process Parameters (CPPs) : Temperature, reaction time.

- Critical Quality Attributes (CQAs) : Yield, purity.

Use design-of-experiments (DoE) software (e.g., MODDE) to optimize conditions. Contradictions between small- and large-scale batches often stem from heat/mass transfer inefficiencies; address via computational fluid dynamics (CFD) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.